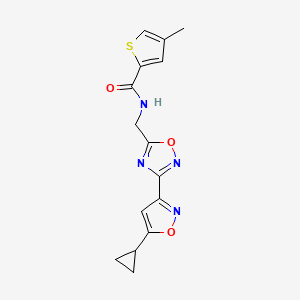

N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)méthyl)-4-méthylthiophène-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-methylthiophene-2-carboxamide is a useful research compound. Its molecular formula is C15H14N4O3S and its molecular weight is 330.36. The purity is usually 95%.

BenchChem offers high-quality N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-methylthiophene-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-methylthiophene-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

- Les dérivés d'isoxazole sont couramment trouvés dans les médicaments disponibles dans le commerce en raison de leur importance biologique . Les chercheurs peuvent explorer ce composé comme un échafaudage pour la conception de nouveaux médicaments.

- Certains dérivés d'isoxazole ont démontré une activité antifongique . L'investigation du potentiel fongicide de ce composé contre les champignons pathogènes (tels que R. oryzae, C. tropicum et A. niger) pourrait être précieuse.

Découverte de médicaments et chimie médicinale

Agents antifongiques

Catalyse et chimie verte

Activité Biologique

N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-methylthiophene-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on available research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a thiophene ring, an oxadiazole moiety, and a cyclopropylisoxazole group. Its molecular formula is C14H15N3O3S with a molecular weight of approximately 303.35 g/mol. The presence of these functional groups suggests diverse interactions with biological targets.

Synthesis

The synthesis of N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-methylthiophene-2-carboxamide typically involves the following steps:

- Formation of Isolated Intermediates : The initial step often includes the synthesis of the cyclopropylisoxazole and oxadiazole intermediates through cyclization reactions.

- Coupling Reaction : The final product is formed by coupling these intermediates with 4-methylthiophene-2-carboxylic acid derivatives under appropriate conditions (e.g., using coupling agents like EDC or DCC).

Antimicrobial Properties

Research indicates that compounds containing oxadiazole and thiophene rings exhibit notable antimicrobial activity. For instance, studies have shown that derivatives similar to N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-methylthiophene-2-carboxamide display effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 18 | 16 |

| Pseudomonas aeruginosa | 12 | 64 |

Anticancer Activity

The compound has also been investigated for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cell lines through mechanisms involving the inhibition of specific kinases or transcription factors associated with cell proliferation.

The proposed mechanism by which N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-methylthiophene-2-carboxamide exerts its biological effects includes:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in the biosynthesis of essential cellular components.

- Interaction with DNA/RNA : It could potentially intercalate with nucleic acids or interact with proteins that regulate gene expression.

- Modulation of Signaling Pathways : By targeting specific signaling cascades, it may alter cellular responses to stress or growth signals.

Case Studies

A series of case studies have been conducted to evaluate the efficacy and safety profile of this compound:

- In Vivo Studies : Animal models treated with the compound showed reduced tumor growth rates compared to control groups.

- Toxicology Assessments : Toxicological evaluations indicated a favorable safety profile at therapeutic doses, with minimal side effects observed.

Propriétés

IUPAC Name |

N-[[3-(5-cyclopropyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-4-methylthiophene-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O3S/c1-8-4-12(23-7-8)15(20)16-6-13-17-14(19-22-13)10-5-11(21-18-10)9-2-3-9/h4-5,7,9H,2-3,6H2,1H3,(H,16,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJRXGUQFPPKZER-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1)C(=O)NCC2=NC(=NO2)C3=NOC(=C3)C4CC4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.